REACTION_CXSMILES
|
[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([OH:5])=[O:4].O[N:14]1[C:19](=[O:20])[CH2:18][CH2:17][C:15]1=[O:16]>C(Cl)(Cl)Cl>[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([O:5][N:14]1[C:19](=[O:20])[CH2:18][CH2:17][C:15]1=[O:16])=[O:4]
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
ON1C(=O)CCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
WAIT
|
Details
|
After having been left
|
Type
|
CONCENTRATION
|
Details
|
the resultant was concentrated
|
Type
|
FILTRATION
|
Details
|
After filtered
|
Type
|
DISSOLUTION
|
Details
|
DCUrea was dissolved in AcOEt
|
Type
|
FILTRATION
|
Details
|
the reprecipitated DCUrea was filtered
|
Type
|
CONCENTRATION
|
Details
|
After that, the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized with AcOEt-
|
Type
|
DISTILLATION
|
Details
|
distilled Et2O twice
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |